molecular formula C10H21N3 B8445891 Methyl-[1-(1-methylazetidin-3-yl)piperidin-4-yl]amine

Methyl-[1-(1-methylazetidin-3-yl)piperidin-4-yl]amine

Cat. No. B8445891
M. Wt: 183.29 g/mol
InChI Key: MBSJWMUZFWOEHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07531532B2

Procedure details

To a solution of tert-butyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]azetidine-1-carboxylate (2.49 g) in tetrahydrofuran (100 ml) was added lithium aluminium hydride (930 mg) while stirring in an ice bath, followed by stirring under a nitrogen atmosphere in an ice bath for 10 min and at room temperature for 10 min. The reaction mixture was refluxed under a nitrogen atmosphere for 1.5 hrs. The reaction mixture was cooled in an ice bath, and then water (0.93 ml), a 5N aqueous solution of sodium hydroxide (0.93 ml), and water (4.65 ml) were added thereto in this order, followed by stirring at room temperature for 24 hrs. The insoluble portion was filtered off and washed with ethyl acetate to give a filtrate, which was concentrated to provide the titled compound (1.07 g, 83.4%) as a pale yellow oil.
Name
tert-butyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]azetidine-1-carboxylate
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
930 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.93 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.93 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.65 mL
Type
reactant
Reaction Step Two
Yield
83.4%

Identifiers

REACTION_CXSMILES
C(O[C:6]([NH:8][CH:9]1[CH2:14][CH2:13][N:12]([CH:15]2[CH2:18][N:17]([C:19](OC(C)(C)C)=O)[CH2:16]2)[CH2:11][CH2:10]1)=O)(C)(C)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[CH3:6][NH:8][CH:9]1[CH2:14][CH2:13][N:12]([CH:15]2[CH2:16][N:17]([CH3:19])[CH2:18]2)[CH2:11][CH2:10]1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
tert-butyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]azetidine-1-carboxylate
Quantity
2.49 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1CCN(CC1)C1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
930 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.93 mL
Type
reactant
Smiles
O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.93 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4.65 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring under a nitrogen atmosphere in an ice bath for 10 min and at room temperature for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed under a nitrogen atmosphere for 1.5 hrs
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice bath
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 24 hrs
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The insoluble portion was filtered off
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
to give a filtrate, which
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Name
Type
product
Smiles
CNC1CCN(CC1)C1CN(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.07 g
YIELD: PERCENTYIELD 83.4%
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.